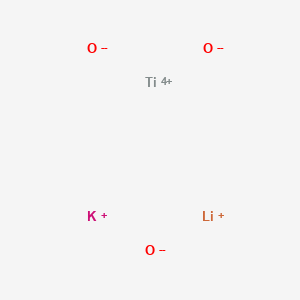
Lithium potassium titanium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium potassium titanium oxide is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is composed of lithium, potassium, and titanium oxides, and it exhibits a range of interesting chemical and physical characteristics that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium potassium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of lithium carbonate, potassium carbonate, and titanium dioxide at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale solid-state reactions. The raw materials, including lithium carbonate, potassium carbonate, and titanium dioxide, are mixed in stoichiometric ratios and heated in a furnace. The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Lithium potassium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange reactions. These reactions are influenced by the compound’s unique crystal structure and the presence of multiple oxidation states of titanium.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state titanium compounds, while reduction reactions can yield lower oxidation state titanium species.
Scientific Research Applications
Lithium potassium titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology, it has potential applications in drug delivery systems and as a component in bio-compatible materials. In medicine, this compound is being explored for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of advanced ceramics and as an electrode material in lithium-ion batteries.
Mechanism of Action
The mechanism of action of lithium potassium titanium oxide is complex and involves multiple molecular targets and pathways. The compound’s effects are primarily mediated through its interactions with various metal ions and its ability to undergo redox reactions. These interactions can influence the activity of enzymes and other proteins, leading to a range of biological effects. Additionally, the compound’s unique crystal structure allows it to act as a catalyst in various chemical reactions, further enhancing its utility in scientific research and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to lithium potassium titanium oxide include other mixed metal oxides such as lithium titanate, potassium titanate, and lithium potassium niobium oxide. These compounds share some structural and chemical similarities but also exhibit distinct properties that make them unique.
Uniqueness of this compound: this compound stands out due to its unique combination of lithium, potassium, and titanium oxides, which confer a range of desirable properties. These include high thermal stability, excellent catalytic activity, and the ability to undergo multiple redox reactions. These characteristics make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
39318-30-4 |
|---|---|
Molecular Formula |
KLiO3Ti |
Molecular Weight |
141.9 g/mol |
IUPAC Name |
lithium;potassium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/K.Li.3O.Ti/q2*+1;3*-2;+4 |
InChI Key |
KYNMDCQWTUNNCD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[K+].[Ti+4] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


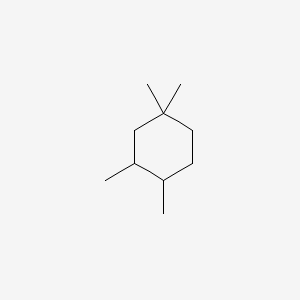
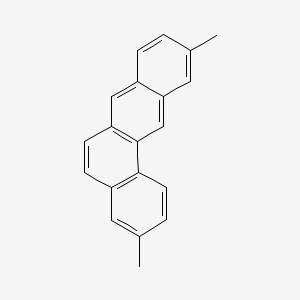
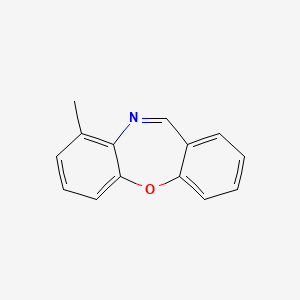

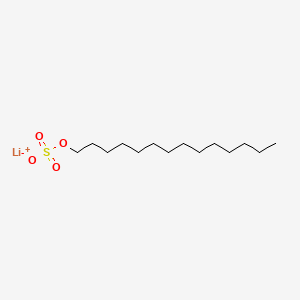
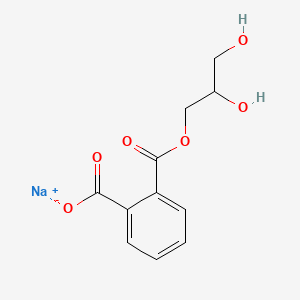
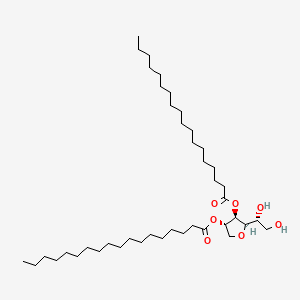
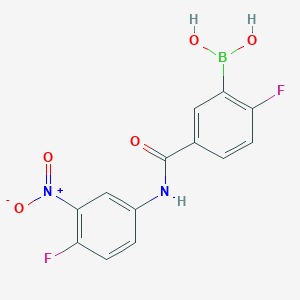
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
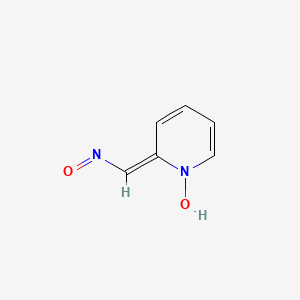

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)


